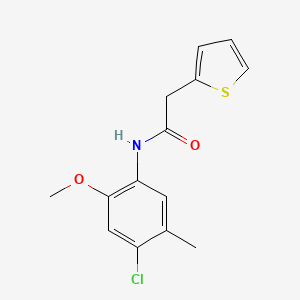![molecular formula C12H11ClN4OS B5707373 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5707373.png)
1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone, also known as CPTH2, is a chemical compound that has gained attention in scientific research due to its potential applications in cancer treatment and other medical fields.
Wirkmechanismus
1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone works by binding to the active site of the enzyme histone acetyltransferase, which prevents it from acetylating histones. This leads to changes in gene expression, which can result in the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects
Studies have shown that 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been shown to inhibit the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone in lab experiments is that it has been shown to have a high degree of selectivity for histone acetyltransferase, which reduces the risk of off-target effects. Additionally, 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been found to be stable in a variety of conditions, which makes it useful for in vitro and in vivo studies. However, one limitation of using 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone in cancer treatment and other applications. Finally, there is a need for more research on the long-term effects of 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone on the body, as well as its potential interactions with other drugs.
Synthesemethoden
The synthesis of 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone involves a multi-step process that starts with the reaction of 4-chloroacetophenone with thiourea to form 1-(4-chlorophenyl)-2-thiourea. This compound is then reacted with 4,6-diamino-2-pyrimidinethiol to produce 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone. The synthesis method has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been found to have potential applications in cancer treatment. It has been shown to inhibit the activity of the enzyme histone acetyltransferase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone can prevent the growth and proliferation of cancer cells. Additionally, 1-(4-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-2-(4,6-diaminopyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4OS/c13-8-3-1-7(2-4-8)9(18)6-19-12-16-10(14)5-11(15)17-12/h1-5H,6H2,(H4,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTUHWTYYNQBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC(=CC(=N2)N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoro-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5707295.png)


![2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)

![N-(2-ethoxyphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5707332.png)
![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)

![3-bromo-N'-[(cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5707361.png)
![2-(1-naphthyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5707382.png)


![ethyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5707398.png)
![N'-[(4-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5707405.png)